N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide

Description

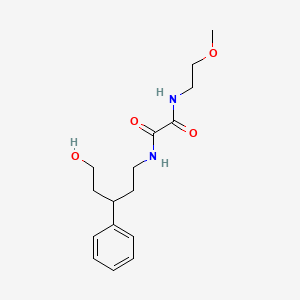

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone substituted with two distinct moieties: a 5-hydroxy-3-phenylpentyl group at the N1 position and a 2-methoxyethyl group at the N2 position. The 2-methoxyethyl substituent enhances solubility due to its ether linkage.

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-N'-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-22-12-10-18-16(21)15(20)17-9-7-14(8-11-19)13-5-3-2-4-6-13/h2-6,14,19H,7-12H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAGRIVQEFNGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCC(CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 5-hydroxy-3-phenylpentylamine with 2-methoxyethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Antiviral Oxalamides

Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) and N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) () are designed as HIV entry inhibitors. Key differences include:

- Substituent Effects : The target compound lacks the thiazole and piperidine/pyrrolidine motifs found in these analogs, which are critical for binding to the HIV CD4 receptor. Instead, its phenylpentyl group may enhance membrane permeability.

Umami Flavor Compounds

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () is a high-potency umami agonist. Comparisons include:

- Polarity: S336’s dimethoxybenzyl and pyridyl groups increase aromaticity and reduce polarity compared to the target compound’s hydroxy-phenylpentyl chain. This difference likely impacts their applications (flavor vs.

- The target compound’s safety profile remains unstudied but could be inferred to require rigorous evaluation due to its hydroxy group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent-Driven Applications: Electron-withdrawing groups (e.g., Cl, F) in antiviral and enzyme-inhibiting oxalamides enhance target binding but may reduce solubility .

Safety and Metabolism :

- Umami oxalamides like S336 undergo hydrolysis and glucuronidation, with high metabolic capacity preventing toxicity at approved doses . The target compound’s hydroxy group may similarly facilitate detoxification pathways.

Structural Flexibility :

- Asymmetric oxalamides (e.g., H3obea) demonstrate conformational adaptability, enabling diverse applications from catalysis to drug design . The target compound’s branched pentyl chain may confer similar flexibility.

Biological Activity

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of an oxalamide from a suitable amine precursor followed by alkylation with 2-methoxyethylamine. The reaction conditions often include solvents such as dichloromethane and catalysts like triethylamine to enhance yield and purity.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C16H23N2O4

- Molecular Weight: 305.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of hydroxyl and methoxy groups enhances its binding affinity to these targets, leading to modulation of biological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling cascades.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property could have implications for conditions characterized by oxidative damage, such as neurodegenerative diseases.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Experimental data show a reduction in cell viability in various cancer cell lines when treated with the compound, highlighting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 10.0 | Causes G1 phase arrest |

Case Studies

- Study on Antioxidant Effects: A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting strong antioxidant potential.

- Anticancer Research: A recent investigation assessed the effects of this compound on MCF-7 breast cancer cells. The study found that treatment led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.